molecular formula C13H7ClF2N2O3 B5881949 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide

Cat. No.: B5881949
M. Wt: 312.65 g/mol
InChI Key: ARTCUTQGUVJVLD-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process and reduces the number of purification steps required. This method involves the direct reaction of the starting materials in a single reaction vessel, often using catalysts and optimized reaction conditions to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Conversion to 2-chloro-N-(2,4-difluorophenyl)-4-aminobenzamide.

    Oxidation: Formation of oxidized derivatives of the benzamide structure.

Scientific Research Applications

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro group allows it to participate in redox reactions, while the chloro and fluorine atoms contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • 2-chloro-N-(2,4-difluorophenyl)nicotinamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-10-6-8(18(20)21)2-3-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTCUTQGUVJVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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